molecular formula C9H10FNO2 B173636 2-Fluoro-N-methoxy-N-methylbenzamide CAS No. 198967-24-7

2-Fluoro-N-methoxy-N-methylbenzamide

Cat. No. B173636
Key on ui cas rn: 198967-24-7
M. Wt: 183.18 g/mol
InChI Key: WWEPCBKULBKDCS-UHFFFAOYSA-N
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Patent
US07728025B2

Procedure details

5.79 g of N-methoxy-N-methylamine hydrochloride and 12.4 g of 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride were added to a pyridine (80 ml) suspension of 10 g of 2-fluoro-4-nitrobenzoic acid, and the reaction liquid was stirred overnight at room temperature. Pyridine was evaporated away under reduced pressure, and water was added to it. The resulting deposit was taken out through filtration, washed with water, and dried to obtain the entitled compound as a pale yellow solid.
Name
N-methoxy-N-methylamine hydrochloride
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].Cl.C(N=C=NCCCN(C)C)C.[F:18][C:19]1[CH:27]=[C:26]([N+]([O-])=O)[CH:25]=[CH:24][C:20]=1[C:21]([OH:23])=O>N1C=CC=CC=1>[F:18][C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([N:4]([O:3][CH3:2])[CH3:5])=[O:23] |f:0.1,2.3|

Inputs

Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
5.79 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
12.4 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
Pyridine was evaporated away under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to it
FILTRATION
Type
FILTRATION
Details
The resulting deposit was taken out through filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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